2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Design

Procure this precise para-methoxy isomer (CAS 922021-46-3) to systematically explore methoxy positional SAR across DHFR, carbonic anhydrase, and CTPS1/2 targets. With calculated clogP 2.92 and TPSA 98.13 Ų, this compound offers a favorable solubility-permeability balance for lead optimization. Unlike generic thiazole-sulfonamide analogs, the 4-chlorobenzenesulfonamide and 4-methoxyphenylacetamide substituents uniquely modulate zinc-binding affinity and electron density distribution—critical for target selectivity and assay reproducibility. Partner procure with ortho-methoxy isomer CAS 921925-85-1 for matched-pair profiling.

Molecular Formula C18H16ClN3O4S2
Molecular Weight 437.91
CAS No. 922021-46-3
Cat. No. B2766432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
CAS922021-46-3
Molecular FormulaC18H16ClN3O4S2
Molecular Weight437.91
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3O4S2/c1-26-15-6-4-13(5-7-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-8-2-12(19)3-9-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
InChIKeyJXIIXGIGKLJTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide (CAS 922021-46-3): Structural Classification, Physicochemical Profile, and Comparator Space for Procurement-Oriented Selection


2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide (CAS 922021-46-3) is a synthetic small molecule (C₁₈H₁₆ClN₃O₄S₂; MW 437.91 g/mol) belonging to the thiazole-sulfonamide-acetamide hybrid chemotype. This compound integrates a 4-chlorobenzenesulfonamide head group, a 2-aminothiazole core, and a 4-methoxyphenylacetamide tail, placing it within a well-precedented class of bioactive molecules that target dihydrofolate reductase (DHFR), carbonic anhydrase isoforms, and the de novo pyrimidine biosynthesis enzyme CTPS1/2 [1][2]. Its calculated physicochemical properties—clogP 2.92 and topological polar surface area (TPSA) 98.13 Ų—indicate drug-like lipophilicity and hydrogen-bonding capacity consistent with oral bioavailability potential [3].

Why Generic Substitution Is Not Viable for 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide in Structure-Focused Research Programs


Within the broader thiazole-sulfonamide-acetamide family, even minor substituent permutations produce substantial shifts in target engagement, potency, and selectivity [1]. The 4-chloro group on the benzenesulfonamide modulates the acidity of the sulfonamide NH proton, a critical determinant of zinc coordination in carbonic anhydrase active sites; the para-methoxy substituent on the N-phenylacetamide tail simultaneously alters electron density distribution across the acetamide linkage, affecting both planarity and hydrogen-bonding complementarity with DHFR and CTPS binding pockets [1][2]. Consequently, procurement based solely on in-class membership—without explicit consideration of these specific substituent patterns—risks undermining SAR continuity, target selectivity, and reproducibility in lead-optimization cascades.

Quantitative Differential Evidence Dashboard for 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide Versus Closest Structural Analogs


Para-Methoxy versus Ortho-Methoxy Substitution: Impact on Electronic Topography and Steric Profile

The para-methoxy substituent on the N-phenylacetamide ring of the target compound (CAS 922021-46-3) exhibits a Hammett σₚ value of –0.27 (electron-donating by resonance), whereas the ortho-methoxy analog (CAS 921925-85-1) introduces a steric ortho effect that twists the phenyl ring out of conjugation with the acetamide carbonyl, reducing π-orbital overlap. This electronic and conformational divergence directly impacts target-binding complementarity [1]. Although head-to-head bioassay comparisons between these two regioisomers are not yet published, the distinct electronic topographies predict differential hydrogen-bonding patterns and dipole alignment within enzyme active sites [2].

Structure-Activity Relationship (SAR) Medicinal Chemistry Molecular Design

4-Chloro versus Unsubstituted Phenylsulfonamide: Impact on NH Acidity and Target Enzyme Zinc-Binding Affinity

The 4-chlorobenzenesulfonamide moiety in the target compound (CAS 922021-46-3) lowers the pKa of the sulfonamide NH proton by approximately 0.5–1.0 log units relative to unsubstituted benzenesulfonamide, enhancing ionization at physiological pH and strengthening zinc coordination in carbonic anhydrase isozymes (hCA I, II, IX, XII) [1]. In related sulfonamide-thiazole-acetamide DHFR inhibitors, the presence of electron-withdrawing substituents on the sulfonamide ring has been shown to improve inhibitory potency by 2- to 5-fold over unsubstituted analogs in A549 and MCF-7 cytotoxicity assays [2]. The des-chloro analog N-(4-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is predicted to exhibit weaker zinc-binding and reduced cellular potency.

Carbonic Anhydrase Inhibition DHFR Inhibition Zinc-Binding Pharmacophore

Predicted Drug-Likeness and Oral Bioavailability Space: TPSA and clogP Differentiation from Bulkier Sulfonamide-Thiazole Analogs

The target compound (CAS 922021-46-3) occupies a favorable region of oral drug-like chemical space with calculated clogP = 2.92 and TPSA = 98.13 Ų, satisfying all Lipinski Rule-of-Five criteria (MW < 500, clogP < 5, HBD = 1, HBA = 7) [1]. In comparison to the 3,5-dimethylphenyl analog (CAS 922099-97-6)—which bears a more lipophilic tail (clogP predicted ~3.5–4.0, TPSA predicted ~85–90 Ų)—the target compound offers a 0.5–1.0 log unit lower clogP and 8–13 Ų higher TPSA, predicting improved aqueous solubility and reduced non-specific protein binding [1][2]. This solubility advantage is meaningful for researchers requiring consistent compound behavior in aqueous biochemical assay formats.

ADME Prediction Drug-Likeness Physicochemical Profiling

Chemotype Novelty: First-in-Class 2-(Alkylsulfonamido)thiazol-4-yl)acetamide Scaffold with Distinct Substitution Pattern for Selective CTPS1/2 Inhibition

The 2-(sulfonamido)thiazol-4-yl)acetamide chemotype has been validated as a first-in-class, pan-selective inhibitor scaffold for cytidine 5'-triphosphate synthetase 1 and 2 (CTPS1/2), critical enzymes in the de novo pyrimidine biosynthesis pathway [1]. In the seminal J. Med. Chem. 2022 optimization study, compound 27 from this chemotype achieved pharmacological responses at 10 mg/kg BID in an in vivo inflammation model [1]. The target compound (CAS 922021-46-3) retains the core 2-(sulfonamido)thiazol-4-yl)acetamide architecture while incorporating the 4-methoxy substituent on the N-phenylacetamide tail—a substitution pattern not covered in the original CTPS inhibitor optimization series [2]. This unclaimed substitution space offers researchers a novel starting point for intellectual property generation and SAR expansion within the CTPS1/2 inhibitor landscape [1][2].

CTPS1/2 Inhibition De Novo Pyrimidine Synthesis Immuno-Oncology

Multi-Addressable Biological Potential: DHFR and Carbonic Anhydrase Dual-Target Engagement Profile Inferred from Class SAR

N4-substituted sulfonamide-thiazole-acetamide derivatives, as a compound class, have demonstrated simultaneous inhibitory activity against dihydrofolate reductase (DHFR) and multiple carbonic anhydrase isoforms (hCA I, II, IX, XII), as evidenced by molecular docking studies and in vitro enzyme inhibition assays [1][2]. In the 2020 Arabian Journal of Chemistry study, structurally related compounds exhibited cytotoxic activity against A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines, with molecular docking confirming favorable binding interactions within the DHFR active site [1]. In parallel, sulfonamide-bearing thiazole derivatives have shown selective inhibition of tumor-associated carbonic anhydrase isoform IX with IC₅₀ values in the sub-micromolar range, while sparing off-target isoforms I and II [2]. The target compound (CAS 922021-46-3), by virtue of its sulfonamide and thiazole pharmacophores, is predicted to engage both DHFR and carbonic anhydrase targets, a dual mechanism that is therapeutically attractive for overcoming resistance in oncology applications [1][2].

DHFR Inhibition Carbonic Anhydrase Inhibition Dual-Target Pharmacology

Evidence Strength Caveat: Current Limitations in Direct Quantitative Comparator Data for CAS 922021-46-3

It is essential to acknowledge that direct head-to-head bioassay comparisons (IC₅₀, Kᵢ, MIC, or cellular cytotoxicity values) between CAS 922021-46-3 and its closest structural analogs have not been identified in the peer-reviewed primary literature or public patent databases as of the search date. The differential evidence presented above is therefore derived from: (a) class-level SAR trends established across multiple independent publications for the N4-substituted sulfonamide-thiazole-acetamide chemotype [1][2], (b) calculated physicochemical property differences relative to named comparators [3], and (c) pharmacophore-level inference based on validated target engagement mechanisms for the constituent structural motifs [1][2][4]. Investigators are advised to request custom synthesis and comparative biological evaluation from their procurement partner when quantitative differentiation data is required for go/no-go decisions.

Data Transparency Procurement Decision Support Research Gap Analysis

Optimal Research and Procurement Scenarios for 2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide Based on Evidence-Differentiated Properties


CTPS1/2 Inhibitor Lead Optimization and IP Generation in Immuno-Oncology

The target compound retains the validated first-in-class 2-(sulfonamido)thiazol-4-yl)acetamide scaffold established for CTPS1/2 inhibition [1], but its specific N-(4-methoxyphenyl)acetamide tail substitution is not claimed in the core CTPS inhibitor patent literature [2]. Medicinal chemistry teams can procure this compound as a starting point for SAR expansion around the acetamide tail region, with the goal of generating novel, patentable CTPS1/2 inhibitors for autoimmune disease or hematologic malignancy indications. The compound's favorable drug-like properties (clogP 2.92, TPSA 98.13 Ų) [3] support oral bioavailability optimization efforts.

Dual DHFR/Carbonic Anhydrase Inhibitor Screening in Anticancer Drug Discovery

Based on class-level evidence that N4-substituted sulfonamide-thiazole-acetamides engage both dihydrofolate reductase and carbonic anhydrase isoforms [1][2], this compound is a strong candidate for parallel screening in DHFR enzymatic assays and carbonic anhydrase isoform profiling panels (hCA I, II, IX, XII). Its 4-chlorobenzenesulfonamide motif is predicted to enhance zinc-binding affinity [1], while the 4-methoxyphenylacetamide tail may confer selectivity for tumor-associated CA IX over cytosolic isoforms. Procurement for dual-target profiling programs is recommended.

Physicochemical Comparator for Solubility-Optimized Analog Design

With a calculated TPSA of 98.13 Ų—8 to 13 Ų higher than bulkier dialkyl-substituted analogs—and a moderate clogP of 2.92 [1], the target compound is predicted to exhibit superior aqueous solubility and reduced non-specific binding relative to its more lipophilic congeners. Researchers engaged in property-based lead optimization can procure this compound as a benchmark 'sweet-spot' reference standard for assessing solubility-permeability trade-offs within the thiazole-sulfonamide-acetamide series.

Structure-Activity Relationship (SAR) Studies of Methoxy Positional Isomers

The target compound (para-methoxy; CAS 922021-46-3) and its ortho-methoxy isomer (CAS 921925-85-1) form a matched pair for investigating the impact of methoxy positional isomerism on target binding, metabolic stability, and cellular potency. Given the distinct electronic (Hammett σ) and steric profiles of these regioisomers [1], parallel procurement of both compounds enables systematic SAR exploration critical for lead-series decision-making in DHFR, carbonic anhydrase, or CTPS inhibitor programs.

Quote Request

Request a Quote for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.